2-(Anthracen-9-yl)phenol
Description
Contextualization of Anthracene (B1667546) Derivatives in Contemporary Chemical Science
Anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings, serves as a fundamental building block in the development of a wide array of functional organic materials. acs.orgacs.org Its derivatives are the subject of extensive research due to their intriguing photophysical, photochemical, and electronic properties. acs.org These properties make them highly valuable in various scientific and technological domains, including materials chemistry, the development of organic light-emitting diodes (OLEDs), and as fluorescent probes in chemical sensors and biological imaging. rsc.orgnih.govresearchgate.net
The rigid and planar structure of the anthracene core, combined with its extended π-conjugated system, gives rise to characteristic fluorescence, often with high quantum yields. mdpi.com This inherent luminosity is sensitive to the molecule's local environment and can be modulated by the introduction of various functional groups onto the anthracene scaffold. mdpi.com Consequently, chemists have been able to design and synthesize anthracene derivatives with tailored properties for specific applications, such as optical and electronic switches, and materials with thermochromic or photochromic behaviors. rsc.org
Structural Overview and Nomenclature of 2-(Anthracen-9-yl)phenol
The chemical compound of focus is systematically named This compound . Its structure consists of a phenol (B47542) group where the hydrogen atom at the 2-position of the benzene ring is substituted by an anthracen-9-yl group. The anthracene moiety is attached at its 9-position, which is one of the most reactive sites on the anthracene ring for electrophilic substitution and other functionalizations. acs.org
The molecule's chemical formula is C₂₀H₁₄O, and it has a molecular weight of 270.33 g/mol . In some research literature, it is abbreviated as HOPhAn. researchgate.net The fusion of the bulky anthracene unit and the polar phenol group in a non-linear arrangement results in a sterically hindered structure with a distinct three-dimensional architecture. This structural feature is significant as it can influence the compound's solid-state packing and its photophysical properties by inhibiting strong intermolecular π–π stacking interactions that often lead to fluorescence quenching in planar aromatic systems. researchgate.netnih.gov
| Property | Value |
| Systematic Name | This compound |
| Chemical Formula | C₂₀H₁₄O |
| Molecular Weight | 270.33 g/mol |
| Common Abbreviation | HOPhAn researchgate.net |
Rationale for Academic Investigation of the this compound Scaffold
The academic interest in the this compound scaffold is driven by the promising synergistic effects arising from the combination of the anthracene fluorophore and the phenolic functional group. The phenolic hydroxyl group can act as a proton donor, a hydrogen-bond donor/acceptor, and a coordination site for metal ions. This functionality introduces the potential for the compound to act as a chemosensor, where binding events can trigger a change in its fluorescence emission. bgsu.edu
The investigation into such phenol-anthracene dyads is part of a broader effort to develop "smart" materials that can respond to external stimuli. For instance, the interaction of the phenolic group with analytes like ions or other small molecules can perturb the electronic structure of the anthracene unit, leading to observable changes in its absorption or emission spectra. acs.orgrsc.org This makes this compound and its derivatives promising candidates for applications in selective ion detection and as molecular switches. rsc.org Furthermore, the study of intramolecular proton transfer, particularly excited-state intramolecular proton transfer (ESIPT), in such systems is a fundamental area of research with implications for understanding photochemical reaction mechanisms and designing novel photoactive materials. acs.org
Scope and Objectives of Current Research Directions
Current research on this compound and related structures is multifaceted, with several key objectives:
Development of Novel Synthetic Methodologies: A primary goal is to establish efficient and versatile synthetic routes to access this compound and its derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are being explored for this purpose. rsc.orgwikipedia.orgmdpi.com This involves coupling an aryl halide (e.g., 2-bromophenol) with an anthracene-containing boronic acid or vice versa.
Photophysical and Photochemical Characterization: A thorough understanding of the compound's interaction with light is crucial. Research is focused on detailed photophysical studies to determine properties such as absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes in various environments. nih.govacs.org The potential for photo-induced electron transfer (PET) and other photochemical reactions is also under investigation. acs.org
Exploration of Supramolecular Chemistry and Sensing Applications: Researchers are investigating the ability of this compound to form host-guest complexes and other supramolecular assemblies. The phenolic moiety provides a handle for binding to various species, and the anthracene unit acts as a signaling component. The objective is to develop selective and sensitive fluorescent chemosensors for ions and small molecules. bgsu.edu A study on the reaction of this compound with a ytterbium complex has already demonstrated its utility as a ligand in coordination chemistry. researchgate.net
Materials Science Applications: The unique structure of this compound makes it a candidate for incorporation into advanced organic materials. Research is directed towards its potential use in organic electronics, such as in the fabrication of OLEDs, where its fluorescent properties could be harnessed. researchgate.net
To illustrate the photophysical properties that are a central focus of research on such compounds, the following table presents data for closely related 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives, which demonstrate how structural modifications can tune the emission characteristics. nih.gov
| Compound | λabs (nm) | ε (x 104 M-1cm-1) | λem (nm) | Φ | Stokes Shift (cm-1) |
| ADPI | 350, 368, 388 | 0.7, 0.9, 0.8 | 469 | 0.45 | 4580 |
| ADPI-Br | 351, 369, 389 | 0.8, 1.0, 0.9 | 473 | 0.38 | 4590 |
| ADPI-Ph | 352, 370, 390 | 1.0, 1.2, 1.1 | 480 | 0.52 | 4780 |
| ADPI-Naph | 353, 371, 391 | 1.1, 1.3, 1.2 | 485 | 0.55 | 4890 |
Data sourced from a study on 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives in CH₂Cl₂. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H14O |
|---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-anthracen-9-ylphenol |
InChI |
InChI=1S/C20H14O/c21-19-12-6-5-11-18(19)20-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)20/h1-13,21H |
InChI Key |
WBUYLCDLNQVTFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CC=C4O |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Chemistry
Established Synthetic Routes for 2-(Anthracen-9-yl)phenol Core Structure
Direct synthesis approaches aim to construct the this compound skeleton in a straightforward manner. One such method involves the acid-catalyzed reaction of anthracene (B1667546) with a suitable phenol (B47542) derivative. For instance, the reaction of 9-bromoanthracene (B49045) with 2-methoxyphenol (guaiacol) in the presence of a strong acid can lead to the formation of the desired product, followed by demethylation to yield this compound. However, these methods can sometimes suffer from low yields and the formation of side products due to the harsh reaction conditions.
Another direct approach involves the Friedel-Crafts type reaction between an activated anthracene derivative and a phenol. This method often requires a Lewis acid catalyst, such as aluminum chloride, to facilitate the electrophilic aromatic substitution. The regioselectivity of this reaction can be a challenge, and careful optimization of reaction parameters is necessary to favor the formation of the 2-substituted isomer.
Transition metal-catalyzed cross-coupling reactions have become the most versatile and widely used methods for the synthesis of biaryl compounds, including this compound. eie.grchemie-brunschwig.ch These reactions offer high efficiency, functional group tolerance, and predictable regioselectivity. eie.grchemie-brunschwig.ch
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a prominent method that involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. wikipedia.orglibretexts.org For the synthesis of this compound, this can be achieved by coupling 9-anthracenylboronic acid with a 2-halophenol derivative (e.g., 2-bromophenol (B46759) or 2-iodophenol) or by coupling an anthracenyl halide with a 2-hydroxyphenylboronic acid. wikipedia.orglibretexts.orgmdpi.com The reaction is typically carried out in the presence of a base and a palladium catalyst with appropriate phosphine (B1218219) ligands. mdpi.comresearchgate.net Nickel catalysts have also been explored for Suzuki-type couplings of phenols. mdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
| Electrophile | Nucleophile | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Aryl Halide | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 75-95 |
| Aryl Triflate | Arylboronic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 80-98 |
Negishi Coupling:
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org To synthesize this compound, one could react 9-anthracenylzinc chloride with a 2-halophenol, or an anthracenyl halide with a 2-hydroxyphenylzinc reagent. researchgate.net The Negishi reaction is known for its high functional group tolerance and the ability to form C-C bonds involving sp², sp³, and sp hybridized carbons. wikipedia.org
Table 2: Key Features of Negishi Coupling
| Feature | Description |
|---|---|
| Organometallic Reagent | Organozinc compounds wikipedia.orgorganic-chemistry.org |
| Electrophile | Aryl, vinyl, alkyl, or acyl halides or triflates wikipedia.org |
| Catalyst | Palladium or Nickel complexes wikipedia.orgorganic-chemistry.org |
Other Cross-Coupling Reactions:
Other cross-coupling reactions like the Hiyama coupling (organosilicon reagents) and Stille coupling (organotin reagents) can also be theoretically applied for the synthesis of the this compound core, although they are less commonly reported for this specific compound compared to Suzuki and Negishi couplings. chemie-brunschwig.chmdpi.com The choice of coupling partner and catalyst system is crucial for achieving high yields and selectivity. eie.gr
Direct Synthesis Strategies
Functionalization and Derivatization Strategies
The this compound core can be further modified to tune its physical and chemical properties for specific applications. These strategies involve introducing various functional groups or extending the π-conjugated system.
Introducing electron-donating or electron-withdrawing substituents onto the phenol or anthracene rings can significantly alter the electronic and photophysical properties of the molecule. acs.org For instance, alkyl or alkoxy groups on the phenolic ring can enhance solubility and modify the emission wavelength. Halogen atoms can be introduced to serve as handles for further cross-coupling reactions, allowing for the construction of more complex architectures. These substitutions are typically achieved by starting with appropriately substituted precursors in the synthetic routes described in section 2.1.
The phenolic hydroxyl group and the aromatic rings of this compound can be utilized in condensation reactions to form larger, more complex structures. A common derivatization is the formation of Schiff bases. This involves the condensation of a formyl-substituted this compound derivative with a primary amine. The resulting Schiff bases (imines) often exhibit interesting photophysical and biological properties. For example, a novel (E)-2-((anthracen-9-ylmethylene)amino)pyridin-3-ol has been synthesized and its transition metal complexes have been studied. researchgate.net
To enhance the conjugation and modify the optoelectronic properties, the this compound scaffold can be extended. This can be achieved through further cross-coupling reactions. For example, if a bromo-substituted this compound is synthesized, the bromine atom can be used as a handle for a subsequent Suzuki or Sonogashira coupling to attach other aromatic or acetylenic moieties. This strategy allows for the creation of larger, star-shaped, or dendritic molecules with tailored properties for applications in organic electronics. rsc.org
Coordination Chemistry and Metal Complexation Utilizing the Phenoxide Ligand
The phenolic hydroxyl group of this compound provides a reactive site for deprotonation, yielding the 2-(anthracen-9-yl)phenoxide anion. This anion serves as a versatile ligand in coordination chemistry. The bulky anthracenyl substituent, positioned ortho to the phenoxide oxygen, exerts significant steric influence, which plays a crucial role in determining the geometry and nuclearity of the resulting metal complexes.
A notable example is the reaction of this compound (HOPhAn) with the divalent lanthanide complex Yb[N(SiMe₃)₂]₂·2THF. nih.gov This reaction does not yield a simple homoleptic Yb(II) phenoxide complex. Instead, it results in the formation of a complex mixed-valence Yb(II)-Yb(III) dinuclear species. nih.gov
The structure of this dimer, Ybᴵᴵᴵ(THF)₂(OPhAn)₃[Ybᴵᴵ(OPhAn)], features five phenoxide ligands in total. nih.gov Three of these ligands act as bridges (μ-OPhAn) between the two ytterbium centers. One Yb atom is in the +3 oxidation state, coordinated to two THF molecules and four phenoxide oxygens, while the other is in the +2 oxidation state, coordinated to four phenoxide oxygens. nih.gov A key feature of this complex is the interaction of the sterically less encumbered, formally four-coordinate Yb(II) center with the π-system of one of the bridging phenoxide's anthracene rings. nih.gov This interaction demonstrates the hemilabile nature of the ligand, where the anthracene moiety can engage in coordination, increasing the effective coordination number of the metal center. nih.govazom.com The formation of such a mixed-valence species highlights the complex redox processes that can accompany metathesis reactions involving this ligand.
Table 1: Coordination Details of the Yb(II)-Yb(III) Complex with 2-(Anthracen-9-yl)phenoxide
| Feature | Description | Source |
|---|---|---|
| Complex Formula | [Yb₂(C₂₀H₁₃O)₅(C₄H₈O)₂] | nih.gov |
| Metal Centers | One Yb(II) and one Yb(III) | nih.gov |
| Ligand | 2-(Anthracen-9-yl)phenoxide (OPhAn⁻) | nih.gov |
| Ligand Roles | Three bridging (μ-OPhAn) ligands, two terminal ligands | nih.gov |
| Coordination | Yb(III) is coordinated to two THF molecules and four phenoxide oxygens. Yb(II) is coordinated to four phenoxide oxygens and exhibits a close contact with an anthracene C-C bond. | nih.gov |
Advanced Structural Elucidation Techniques in Derivative Characterization
The unambiguous determination of the complex structures formed by this compound requires sophisticated analytical methods that go beyond basic identification.
Single-Crystal X-ray Diffraction for Solid-State Conformation and Packing
In the case of the mixed-valence ytterbium complex, [Yb₂(OPhAn)₅(THF)₂], X-ray diffraction was essential to identify the distinct coordination environments of the Yb(II) and Yb(III) ions. nih.gov The analysis confirmed the presence of three bridging phenoxide ligands and the coordination of two THF molecules to the Yb(III) center. Crucially, the Yb—O bond lengths clearly differentiate the two metal centers, with longer bonds associated with the larger Yb(II) ion. nih.gov
Furthermore, the diffraction data revealed the unusual η¹,η²-coordination of one of the bridging ligand's anthracene units to the Yb(II) center. nih.gov This detailed structural insight into the solid-state packing and intramolecular interactions would be impossible to obtain through other techniques.
Table 2: Selected Crystallographic Data for the [Yb₂(OPhAn)₅(THF)₂] Complex
| Parameter | Value/Description | Source |
|---|---|---|
| Yb(III)-O Bond Lengths | Shorter, consistent with the smaller ionic radius of Yb³⁺. | nih.gov |
| Yb(II)-O Bond Lengths | Longer, consistent with the larger ionic radius of Yb²⁺. | nih.gov |
| Yb(III) Coordination Geometry | Distorted octahedral environment from four oxygen atoms and two THF molecules. | nih.gov |
| Yb(II) Coordination Geometry | Formally four-coordinate via oxygen atoms, with an additional close contact to a C-C bond of an anthracene ring, bringing the formal coordination number to five. | nih.gov |
| Crystal System | Data available in the original publication. | nih.gov |
| Space Group | Data available in the original publication. | nih.gov |
Spectroscopic Methods for Molecular Structure Validation (Excluding Basic Identification Data)
While X-ray diffraction provides a static picture of the solid state, advanced spectroscopic methods are crucial for validating the molecular structure in solution and probing dynamic processes.
Multinuclear and Multidimensional NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural validation in solution. For derivatives of this compound, high-resolution ¹H-NMR spectroscopy under specific conditions (e.g., low temperature, use of aprotic solvents) can allow for the direct observation of the phenolic OH proton. mdpi.com Its disappearance upon reaction with a metal base provides direct evidence of deprotonation and phenoxide formation. Furthermore, two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity by showing correlations between the hydroxyl proton and nearby carbon atoms, confirming the ligand's structural integrity. mdpi.com For paramagnetic complexes, such as those involving lanthanides, NMR spectra can be challenging but provide valuable information on the magnetic properties and ligand conformation through the analysis of shifted and broadened resonances. Dynamic NMR studies can also be employed to investigate fluxional processes, such as ligand exchange or rotation around metal-ligand bonds in solution. core.ac.uk
Vibrational Spectroscopy (FT-IR and Raman): Vibrational spectroscopy probes the bonding within a molecule. In the context of this compound complexes, changes in the C-O stretching frequency in the IR or Raman spectrum upon coordination provide direct evidence of the phenoxide oxygen binding to the metal center. semanticscholar.org Raman spectroscopy is particularly useful for studying the aromatic framework. Ultraviolet Resonance Raman (UVRR) spectroscopy, which uses an excitation wavelength that matches an electronic transition of the chromophore, can selectively enhance the vibrations of the anthracene moiety. sns.it This selectivity allows for a detailed study of how the anthracene framework is affected by coordination, providing insights into the vibronic coupling within the molecule. sns.it
Luminescence Spectroscopy: The presence of the anthracene unit, a well-known fluorophore, makes luminescence spectroscopy a key characterization technique. For lanthanide complexes, the anthracene moiety can act as an "antenna," absorbing UV light and transferring the energy to the metal ion, which then luminesces via its characteristic f-f transitions. nih.gov This process, known as sensitized emission, can be studied using fluorescence and phosphorescence spectroscopy. Measuring the excitation and emission spectra confirms the energy transfer pathway, while luminescence lifetime measurements provide information about the coordination environment of the lanthanide ion, as solvent molecules or other quenching species in the first coordination sphere can significantly shorten the lifetime. nih.govazom.com
Electronic Absorption Characteristics
UV-Visible Spectroscopy and Electronic Transitions
The electronic absorption spectrum of anthracenyl-phenolic compounds is typically dominated by the strong absorption bands of the anthracene core. mdpi.com The absorption spectrum of anthracene itself features characteristic vibronically structured bands in the UV region, which are attributed to π-π* electronic transitions. mdpi.com For many anthracene derivatives, the lower energy absorption is assigned to the S₀ → S₁ transition. acs.org
In a molecule like this compound, the absorption spectrum is expected to show these characteristic anthracene bands, likely located in the 325–420 nm range. mdpi.com The presence of the phenol group, a π-donating substituent, can lead to a bathochromic (red) shift of these absorption bands compared to unsubstituted anthracene, due to the extension of the conjugated π-system. nih.gov Theoretical and experimental studies on related anthracenyl chalcones show that intramolecular charge transfer can be indicated by small HOMO-LUMO energy gaps, calculated from UV-Vis absorption data. nih.gov
Influence of Substituents on Absorption Maxima
Substituents on either the anthracene or the phenol ring can significantly alter the electronic absorption characteristics of the molecule. The nature and position of these substituents modify the energy levels of the molecular orbitals, thereby shifting the absorption maxima (λ_max).
For instance, studies on various π-extended 2-(anthracen-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives show that functional groups attached to the core structure influence the absorption spectra. nih.gov Similarly, in a series of 10-(diphenylphosphoryl)-anthracenes, halogen substituents on the flanking rings caused red shifts in absorption compared to the unsubstituted analogue. acs.org The introduction of electron-donating or electron-withdrawing groups can lead to predictable shifts. Electron-donating groups generally cause a red shift, while electron-withdrawing groups may cause a blue or red shift depending on their position and interaction with the chromophore. In a study of phenyl-pyrenoimidazole systems, it was found that strongly electron-withdrawing groups could significantly alter photophysical properties. acs.org
Fluorescence Phenomena and Emission Mechanisms
The fluorescence of this compound is governed by the de-excitation of the anthracene moiety. However, the proximity of the phenol group introduces competitive de-excitation pathways, such as intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT), which can dramatically affect the fluorescence properties.
Fluorescence Quantum Yields and Radiative Decay Pathways
The fluorescence quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, is highly sensitive to the molecular structure and environment. For many simple anthracene derivatives, the quantum yield can be quite high. However, in systems like this compound, non-radiative decay pathways can compete with fluorescence, leading to a lower quantum yield.
One such pathway is Excited-State Intramolecular Proton Transfer (ESIPT), where the phenolic proton is transferred to the anthracene ring in the excited state. mdpi.comnih.gov This process can lead to a tautomer that may have its own, often less efficient, radiative decay pathway or may decay non-radiatively. acs.org For example, some 2-(2′-hydroxyphenyl)pyrimidines are non-emissive due to a rapid ESIPT reaction that leads to a tautomer which undergoes radiationless decay. acs.org The presence of an oxygen atom proximal to the 9-position of an anthracene unit has been shown to open up a charge transfer channel that can act as an efficient deactivation pathway, resulting in poor sensory performance and lower quantum yields in some fluorescent sensors. bohrium.com
In contrast, some specific structural arrangements can lead to exceptionally high quantum yields. A crystal of 2-(anthracen-9-yl)thianthrene was reported to exhibit excimer fluorescence with a quantum yield up to 80%. rsc.org
Table 1: Photophysical Data of Selected Anthracene Derivatives
| Compound | Solvent/State | Absorption λ_max (nm) | Emission λ_em (nm) | Quantum Yield (Φ_F) | Reference |
|---|---|---|---|---|---|
| 2-(Anthracen-9-yl)-4,5-bis(4-bromophenyl)-1H-imidazole | CH₂Cl₂ | 351, 369, 389 | 477 | 0.49 | nih.gov |
| N-Methyl-2-(anthracen-9-yl)-4,5-diphenyl-1H-imidazole | CH₂Cl₂ | 350, 367, 387 | 469 | 0.65 | nih.gov |
| 2-(Anthracen-9-yl)thianthrene | Crystal | N/A | N/A | up to 0.80 | rsc.org |
This table presents data for related anthracene compounds to illustrate typical photophysical properties.
Fluorescence Lifetimes and Decay Kinetics
The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state. For the anthracene monomer, the fluorescence lifetime is typically around 5-6 ns. acs.org The introduction of quenching processes like ICT or ESIPT provides additional pathways for de-excitation, which shortens the fluorescence lifetime.
For example, in studies of protein-bound NADH, a naturally fluorescent molecule, the lifetime changes depending on its conformation and binding state, with a short component (~0.3 ns) for free NADH and a longer component (~2.0-2.4 ns) for protein-bound NADH. nih.gov Similarly, for a molecule like this compound, the decay kinetics could be complex and multi-exponential if multiple excited-state species (e.g., the locally excited state and a charge-transfer state) are involved. In one study, an anthracene-based material, 2-(anthracen-9-yl)thianthrene, was found to have a long fluorescence lifetime of 163.75 ns in its crystalline form, attributed to excimer fluorescence. rsc.org This highlights the strong influence of molecular aggregation and state on decay kinetics.
Intramolecular Charge Transfer (ICT) Processes
In donor-acceptor molecules, photoexcitation can lead to an intramolecular charge transfer (ICT) state, where an electron moves from the donor (phenol) to the acceptor (anthracene). researchgate.net This process is fundamental to the behavior of many organic functional materials. researchgate.net The formation of an ICT state often results in a large Stokes shift and sensitivity of the emission spectrum to solvent polarity.
For this compound, the phenol moiety can act as the electron donor and the anthracene as the electron acceptor. Upon excitation, an ICT state can be formed, which competes with the locally excited state of the anthracene. Studies on anthracene-phenol-pyridine triads have shown that photoexcitation of the anthracene moiety can be followed by electron transfer from the phenol. diva-portal.org
Photoinduced Electron Transfer (PET) Mechanisms
Photoinduced electron transfer (PET) is a fundamental process in many donor-acceptor molecular systems. In constructs involving an anthracene unit and a phenol group, the anthracene typically acts as the photoexcitable acceptor, and the phenol serves as the electron donor. Upon excitation of the anthracene moiety, an electron can be transferred from the electron-rich phenol to the excited anthracene, resulting in a charge-separated state (CSS).
This process is well-documented in related, more complex systems. For instance, studies on anthracene-phenol-pyridine triads demonstrate that photoexcitation of the anthracene leads to a concerted electron transfer from the phenol to the anthracene and a proton transfer from the phenol to the pyridine (B92270), forming a relatively long-lived CSS. bohrium.comrsc.org The formation and stability of this CSS can be influenced by substituents on the aromatic rings, which alter the thermodynamics of the process. bohrium.com In some cases, an alternative pathway known as a local electron-proton transfer (LEPT) state, where both the electron and proton transfer to the pyridine, can compete with the formation of the anthracene-phenol CSS. bohrium.comrsc.org
For this compound, a similar PET mechanism is plausible. Excitation of the anthracene core could be quenched by electron transfer from the appended phenol, leading to a state with a positive charge on the phenol and a negative charge on the anthracene. The efficiency of this PET process, however, can be sensitive to the linkage between the donor and acceptor. Research on 'fluorophore-spacer-receptor' systems has shown that the presence of an oxygen atom proximal to the 9-position of an anthracene unit can sometimes open up an alternative charge transfer (CT) deactivation channel, which may reduce the fluorescence enhancement typically expected from blocking PET. bohrium.comum.edu.mtresearchgate.net In the case of 4-(anthracen-2-yldiazenyl)phenol, high conjugation between the moieties was found to mitigate photo-induced charge transfer despite a sufficient driving force. rsc.org
Excimer and Exciplex Formation Studies
Excimers (excited dimers) and exciplexes (excited complexes) are excited-state species formed through the association of an excited molecule with a ground-state molecule of the same or different species, respectively. Their formation is typically concentration-dependent and results in a characteristic broad, structureless, and red-shifted emission band compared to the monomer fluorescence.
Anthracene and its derivatives are well-known to form excimers, particularly in the solid state or at high concentrations in solution. acs.orgrsc.org This is often due to π-π stacking interactions between the planar anthracene rings. For instance, the compound 2-(anthracen-9-yl)thianthrene exhibits highly efficient excimer fluorescence in its crystalline form due to a specific pairwise stacking of the anthracene moieties. acs.org The formation of excimers can also be induced by external stimuli, such as pressure, which forces molecules into close proximity. nih.gov
In some systems, excimer formation is a key component of the aggregation-induced emission (AIE) mechanism, where the formation of aggregates leads to enhanced fluorescence. researchgate.net This can occur through the formation of species like J-type aggregates via self-excimer interactions. researchgate.net
For this compound, the potential for excimer formation would depend on the ability of two molecules to adopt a conformation with significant overlap of their anthracene rings in the excited state. While excited anthracene is known to photodimerize in solution, excimer emission is not typically observed in isotropic solvents. researchgate.net However, the substitution pattern and intermolecular interactions, such as hydrogen bonding from the phenol group, could influence its aggregation and potential for excimer or exciplex formation. Studies on mechanically interlocked molecules containing anthracene have shown that forcing the fluorophores into proximity can lead to exciplex fluorescence even at very low concentrations. acs.org In one study, (E)-9-(4-nitrostyryl)anthracene, unlike unsubstituted anthracene, did not show exciplex formation with N,N-diethylaniline, indicating the strong influence of substituents on this process. ias.ac.in
Environmental and External Stimuli Responsiveness
The fluorescence properties of this compound are highly susceptible to its local environment, including solvent polarity, pH, and aggregation state.
Solvatochromism and Solvent Polarity Sensitivity
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) with a change in solvent polarity. For molecules with a significant difference in dipole moment between their ground and excited states, the emission maximum often shifts as the solvent polarity changes.
Derivatives of 2-(anthracen-9-yl)-4,5-diphenyl-1H-imidazole have been shown to exhibit interesting solvatochromic properties, making them useful for solvent polarity-sensitive applications. nih.gov Similarly, other donor-π-acceptor (D-π-A) systems show positive solvatochromism, where the emission wavelength experiences a bathochromic (red) shift in more polar solvents. researchgate.net This is typically attributed to the stabilization of a more polar excited state, often with intramolecular charge transfer (ICT) character, by polar solvent molecules. The fluorescence spectra of some pyridine-appended fluorophores were also influenced by solvent polarity, suggesting the involvement of a twisted intramolecular charge transfer (TICT) state. bohrium.com
Given its structure, with the electron-donating phenol group attached to the anthracene π-system, this compound is expected to possess some degree of ICT character and exhibit positive solvatochromism. The change in emission wavelength with solvent polarity can often be quantified using models like the Lippert-Mataga plot.
Table 1: Solvatochromic Data for Related Anthracene Derivatives This table presents data for related compounds to illustrate the solvatochromic effect, as specific data for this compound is not readily available.
| Compound | Solvent | Emission Max (nm) | Reference |
|---|---|---|---|
| (E)-2-(2-(4-9H-carbazol-9-yl)benzylidene)hydrazinyl)triazole dye | n-Hexane | 449 | researchgate.net |
| (E)-2-(2-(4-9H-carbazol-9-yl)benzylidene)hydrazinyl)triazole dye | Acetonitrile | 550 | researchgate.net |
| 1,3,5-triaryl-2-pyrazoline derivative | Hexane | - | researchgate.net |
Acidochromism and pH-Dependent Fluorescence
Acidochromism is the phenomenon where a substance changes color in response to a change in pH. For fluorescent molecules, this often manifests as a change in fluorescence intensity or wavelength (fluorochromism). The phenolic hydroxyl group in this compound is a proton-donating site, making the molecule's photophysical properties sensitive to pH.
In neutral or acidic conditions, the molecule exists in its protonated (phenol) form. In basic solutions, the hydroxyl group can be deprotonated to form the phenolate (B1203915) anion. This deprotonation significantly increases the electron-donating ability of the substituent, which can drastically alter the excited-state properties. Often, this leads to a significant red-shift in the absorption and emission spectra or, in some cases, quenching of the fluorescence. mdpi.com
This behavior is observed in many related structures. For example, 9,10-bis(p-hydroxyphenyl)anthracene shows a red-shifted and broadened absorption spectrum in its deprotonated form at basic pH. mdpi.com Similarly, derivatives of 2-(anthracen-9-yl)-4,5-diphenyl-1H-imidazole show sensitive fluorescence responses to strong acids due to the protonation of the imidazole (B134444) ring. nih.gov The fluorescence of p-(Imidazol-1-yl)phenol is also highly dependent on pH, with different prototropic species (cationic, neutral, anionic) existing and fluorescing at different pH values. niscpr.res.in The increase in fluorescence efficiency of some chromoproteins at alkaline pH has been linked to structural isomerization promoted by the deprotonation of nearby acidic residues. nih.gov
For this compound, a distinct change in its fluorescence is expected around the pKa of its phenolic proton, making it a potential candidate for a pH sensor in alkaline regions.
Aggregation-Induced Emission (AIE) Behavior
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to fluoresce strongly upon aggregation in the solid state or in poor solvents. mdpi.com This effect is contrary to the common aggregation-caused quenching (ACQ) observed in many planar aromatic dyes. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which closes non-radiative decay channels and promotes radiative emission. mdpi.com
Many anthracene derivatives with twisted or sterically hindered structures are known to be AIE-active (AIEgens). researchgate.net For example, an anthracene-based Schiff base, (2-((anthracen-9-ylmethylene) amino) phenol), which is structurally related to the target compound, is an AIEgen. researchgate.net The direct linkage of the phenyl ring to the 9-position of anthracene in this compound forces a twisted conformation, which could inhibit close π-π stacking and make it a candidate for AIE. In such a case, the molecule would be expected to show weak fluorescence in a good solvent (like THF or chloroform) but exhibit significantly enhanced emission in a solvent/non-solvent mixture (e.g., THF/water) where it aggregates.
Other Photoluminescence Modes
Beyond the phenomena described above, certain stimuli-responsive materials can exhibit other modes of photoluminescence, such as mechanofluorochromism—a change in emission color upon application of a mechanical force like grinding or shearing. This property is often observed in AIE-active molecules where mechanical force disrupts the crystalline packing and alters intermolecular interactions, leading to a change in the emission state. bohrium.com For instance, the highly twisted AIEgen (Z)-3-(anthracen-9-yl)-2-(naphthalen-2-yl)acrylonitrile exhibits reversible fluorescence switching upon mechanical crushing and heating, which is attributed to a reversible phase transformation. rsc.org Given the twisted nature of this compound, it is plausible that it could also exhibit mechanofluorochromic behavior in the solid state, although specific studies are required for confirmation.
Photophysical Properties and Excited State Dynamics
Phosphorescence and Triplet State Characterization
Phosphorescence is a photoluminescent process where a molecule emits light from its lowest triplet excited state (T₁) after initial absorption of a photon. mdpi.com This process is distinct from fluorescence, which originates from the lowest singlet excited state (S₁). The transition from the T₁ state back to the singlet ground state (S₀) is spin-forbidden, resulting in significantly longer emission lifetimes compared to fluorescence, often lasting from microseconds to several hours. mdpi.com For phosphorescence to occur, the molecule must first undergo a non-radiative process known as intersystem crossing (ISC), where the spin of the excited electron is reversed, converting the molecule from an excited singlet state to a triplet state. wikipedia.org
The anthracene (B1667546) moiety is well-known for its ability to act as a metal-free triplet photosensitizer. mdpi.com This property arises from the fact that the energy levels of its lowest singlet excited state (S₁) and a higher triplet excited state (T₂) are often in close proximity. This energetic alignment facilitates efficient intersystem crossing, with reported ISC efficiencies in anthracene of up to 70%. mdpi.com In 2-(Anthracen-9-yl)phenol, the photophysical behavior is governed by the interplay of the anthracene chromophore and the attached phenol (B47542) group.
The efficiency of intersystem crossing, and thus the potential for phosphorescence, is governed by several factors. The probability of ISC is enhanced when the vibrational levels of the involved singlet and triplet states overlap, as this minimizes the energy that must be gained or lost during the transition. wikipedia.org The rate of ISC (k_isc) competes with the rate of fluorescence (k_f) and other non-radiative decay pathways from the S₁ state. A high phosphorescence quantum yield requires that the rate of intersystem crossing significantly outpaces the rate of fluorescence.
Recent studies on related anthracene-phenol systems have revealed complex excited-state deactivation pathways. In a series of anthracene-phenol-pyridine triads, a mechanism termed proton-coupled energy transfer (PCEnT) was identified. chemrxiv.org This process involves the initial formation of a locally excited state on the anthracene unit, followed by energy transfer that is coupled to a proton transfer event within the phenol-pyridine unit. chemrxiv.org This discovery has been extended to propose the concept of proton-coupled triplet-triplet energy transfer (PCTEnT), highlighting the intricate mechanisms that can influence the triplet state dynamics in such molecules. chemrxiv.org
The characterization of the triplet state is typically performed using techniques like laser flash photolysis, which allows for the observation of transient absorption spectra unique to the triplet species. researchgate.net The lifetime of the triplet state is highly sensitive to its environment. In fluid solutions at room temperature, the long-lived triplet state is efficiently quenched by molecular oxygen, which is why phosphorescence is often only observed in deoxygenated solutions, rigid matrices, or at cryogenic temperatures. aps.org
While specific phosphorescence data for this compound is not extensively documented in the literature, the principles of triplet state formation in related organic molecules can be illustrated. The interplay between the fluorescence rate (k_F), intersystem crossing rate (k_ISC), and the respective quantum yields (Φ_F and Φ_ISC) determines the ultimate fate of the excited state. The table below, based on data for rationally designed organo-phosphors, demonstrates how tuning molecular structure can dramatically alter these photophysical parameters to favor phosphorescence. acs.org
| Compound | Fluorescence Lifetime (τ_F) (ns) | Fluorescence Quantum Yield (Φ_F) (%) | Intersystem Crossing Quantum Yield (Φ_ISC) (%) | Fluorescence Rate (k_F) (s⁻¹) | Intersystem Crossing Rate (k_ISC) (s⁻¹) |
|---|---|---|---|---|---|
| MeTO-1 | 1.74 | 42.6 | 63.17 | 2.45 x 10⁸ | 3.63 x 10⁸ |
| MeTO-2 | 5.75 | 1.02 | 98.96 | 1.77 x 10⁷ | 1.72 x 10⁹ |
| MeTO-3 | 11.87 | ~0 | ~100 | ~0 | 8.42 x 10⁸ |
| MeTO-4 | 3.60 | 0.51 | ~100 | 1.42 x 10⁶ | 2.78 x 10⁹ |
Data in the table is for illustrative purposes, showing photophysical parameters for a series of methyl-substituted thioxanthone-oxide (MeTO) compounds to demonstrate the principles of triplet state population. Data sourced from JACS Au 2023, 3, 2301–2309. acs.org
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For a compound like 2-(Anthracen-9-yl)phenol, such studies would provide invaluable insights.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To understand the photophysical properties of a molecule, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the computational tool of choice. This method is used to calculate the energies of electronic excited states, which correspond to the absorption bands observed in UV-visible spectroscopy. researchgate.net For similar chromophores, TD-DFT can predict the nature of electronic transitions, for instance, whether they are localized on the anthracene (B1667546) unit (π–π* transition) or involve charge transfer between the phenol (B47542) and anthracene moieties. rsc.org Studies on anthracene-phenol-pyridine triads have utilized advanced computational methods to explore excited-state dynamics, highlighting the importance of such analysis. nih.govacs.org Without specific TD-DFT studies on this compound, a detailed understanding of its excited-state behavior remains speculative.
Molecular Orbital Analysis
The distribution and energy of molecular orbitals, particularly the frontier orbitals, govern a molecule's electronic properties and reactivity.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's ability to donate or accept electrons. In compounds featuring both anthracene and phenol, the HOMO is often localized on the electron-rich phenol ring, while the LUMO is typically centered on the electron-accepting anthracene core. beilstein-journals.org The spatial distribution of these orbitals, which can be visualized through computational modeling, dictates the charge transfer characteristics of the molecule upon excitation. rsc.org For many anthracene derivatives, the HOMO and LUMO are localized on the anthracene moiety itself. rsc.org The precise nature of these orbitals for this compound is unknown without specific calculations.
Energy Gaps and Electronic Transitions
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that correlates with the molecule's electronic absorption and emission properties. diva-portal.org A smaller gap generally corresponds to absorption at longer wavelengths. Studies on other phenol-substituted PAHs have shown that the nature and position of substituents can significantly tune this energy gap. wsu.edunih.gov For instance, the addition of a hydroxyl (-OH) group to a PAH has been found to reduce the HOMO-LUMO gap by approximately 0.2 eV. wsu.edu The specific HOMO-LUMO gap for this compound, a crucial piece of data for predicting its optical properties, remains to be determined.
| Parameter | Typical Method of Determination | Significance | Reported Value for this compound |
| Optimized Geometry | DFT (e.g., B3LYP/6-31G(d)) | Predicts the most stable 3D structure. | Not Available |
| HOMO Energy | DFT | Relates to ionization potential and electron-donating ability. | Not Available |
| LUMO Energy | DFT | Relates to electron affinity and electron-accepting ability. | Not Available |
| HOMO-LUMO Gap | DFT or UV-Vis Spectroscopy | Correlates with electronic transition energy and color. | Not Available |
| Excited State Energies | TD-DFT | Predicts UV-Vis absorption maxima. | Not Available |
Conformational Analysis and Molecular Dynamics Simulations
The steric hindrance between the anthracene and phenol rings in this compound likely results in a non-planar structure. The dihedral angle between the two aromatic systems is a critical parameter influencing the degree of electronic communication between them.
Conformational analysis, often performed using molecular mechanics or DFT, can identify the most stable conformations and the energy barriers to rotation around the single bond connecting the two rings. acs.org For example, in the parent 9-phenylanthracene, the dihedral angle between the phenyl and anthracene planes is significant, around 73.2°. rsc.org Planarizing such systems has been shown to dramatically alter their electronic and photophysical properties. rsc.org
Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of this compound in different environments, such as in various solvents or in an aggregated state. nih.gov Such simulations provide insight into how the molecule's conformation fluctuates over time, which can impact its properties. Research on related 9,10-dihydroanthracenes has utilized these techniques to understand their conformations. acs.orgacs.org However, no such conformational or dynamic studies have been published for this compound.
Tautomeric Equilibria and Intramolecular Interactions
The potential for tautomerism in this compound, specifically the equilibrium between the enol (phenolic) and keto forms, is a key area of computational investigation. While the enol form is generally expected to be more stable due to the aromaticity of the phenol ring, the presence of the bulky anthracene substituent and the possibility of intramolecular hydrogen bonding can influence this balance. acs.org
Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the relative stabilities of the tautomers. acs.orgacs.org For similar phenolic systems, the enol form is typically found to be more stable than the keto form. acs.orgresearchgate.net The energy difference between the two forms can be calculated to predict the equilibrium constant. researchgate.net For instance, in a study of a related diazepine (B8756704) derivative, the enol-imino form was calculated to be the most stable in the gas phase. acs.org The solvent can also play a crucial role, with polar, protic solvents potentially stabilizing the keto-enamine form through intermolecular interactions. acs.org
Intramolecular hydrogen bonding between the phenolic hydroxyl group and the π-system of the anthracene ring is another critical interaction studied computationally. This type of bonding can significantly impact the molecule's conformation and rotational dynamics. fu-berlin.de The strength of this hydrogen bond can be estimated through computational methods. fu-berlin.de
Structural Flexibility and Rotational Barriers
The bond connecting the anthracene and phenol rings allows for rotational flexibility, leading to different conformers. Computational studies are employed to determine the rotational barriers and the most stable conformations. The steric hindrance between the ortho-hydroxyl group of the phenol and the hydrogen atoms on the anthracene ring is a major factor influencing the rotational barrier. nih.gov
For 9-phenylanthracene, the calculated rotational barrier for the phenyl group is approximately 21 kcal/mol. nih.gov The introduction of substituents can further increase this barrier. For example, in biphenyls with a single ortho-substituent, rotational barriers can range up to 15.4 kcal/mol. researchgate.net The presence of an intramolecular hydrogen bond, as is possible in this compound, is known to increase the activation energy for internal rotation by an amount comparable to the hydrogen bond energy, which can be in the range of 4-7 kcal/mol. fu-berlin.de
The dihedral angle between the phenol and anthracene rings is a key parameter in these conformational analyses. In a related compound, 2-(10-bromoanthracen-9-yl)-N-phenylaniline, the dihedral angle between the central benzene (B151609) ring and the anthracene ring system was found to be 87.49 (13)°. nih.gov Such a near-perpendicular arrangement is often a result of minimizing steric clash. semanticscholar.org
Prediction of Spectroscopic Properties
Computational Spectroscopy (UV-Vis, Fluorescence)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules like this compound. mdpi.comrespectprogram.org These calculations can provide insights into the nature of the electronic transitions and help in the interpretation of experimental spectra. researchgate.netresearchgate.net
The UV-Vis spectra of anthracene derivatives are characterized by vibronic bands in the low-energy region, which are attributed to π → π* transitions within the anthracene unit. semanticscholar.org Computational methods can predict the wavelengths of maximum absorption (λmax) with reasonable accuracy, often with a small percentage of error compared to experimental data. mdpi.com The choice of functional and basis set in the DFT calculations is crucial for obtaining accurate results. researchgate.netbohrium.com
The predicted spectra can also be used to understand the effects of the molecular environment, such as the solvent, on the spectroscopic properties. mdpi.com For instance, TD-DFT calculations can be performed in the gas phase and in the presence of a solvent model to simulate these effects. researchgate.netresearchgate.net
Modeling of Intermolecular Interactions
Hydrogen Bonding Interactions
Computational modeling is instrumental in understanding the intermolecular hydrogen bonding interactions of this compound, both with itself (dimerization) and with solvent molecules. These interactions can significantly influence the compound's physical and chemical properties. acs.org
In the solid state, hydrogen bonding can lead to the formation of extended supramolecular networks. semanticscholar.org However, in some sterically hindered molecules, the formation of hydrogen bonds can be blocked. nih.gov Computational studies can predict the geometry and energy of these hydrogen bonds. acs.org For example, in a study of a bimetallic platinum complex, the formation of intermolecular hydrogen bonds was found to alter the electronically excited states. acs.org
π-π Stacking Interactions
The large aromatic surfaces of the anthracene and phenol rings in this compound make it susceptible to π-π stacking interactions. These non-covalent interactions are crucial in determining the packing of molecules in the solid state and can also be significant in solution. scirp.orgchinesechemsoc.org
Computational methods can be used to calculate the energy and geometry of these stacking interactions. scirp.orgscirp.org There are several common geometries for π-π stacking, including face-to-face, offset face-to-face, and T-shaped stacking. rsc.org The interaction energy is dependent on the distance and orientation between the aromatic rings. rsc.org For anthracene systems, the π-π stacking interaction energy can be significant, on the order of -7.726 kcal·mol⁻¹. chinesechemsoc.org The stability of stacked dimers can be influenced by substituents and the dihedral angle between the rings. scirp.org
Interactive Data Table of Computational Findings
| Computational Method | Property Investigated | Key Finding | Reference |
|---|---|---|---|
| DFT | Tautomeric Equilibria | Enol form is generally more stable than the keto form for similar phenolic systems. | acs.orgresearchgate.net |
| DFT | Rotational Barrier | Calculated to be ~21 kcal/mol for the parent 9-phenylanthracene. | nih.gov |
| TD-DFT | UV-Vis Spectra | Predicts λmax with good agreement to experimental data, characteristic π → π* transitions. | semanticscholar.orgmdpi.com |
| DFT | Hydrogen Bonding | Intramolecular H-bonding can increase rotational barriers by 4-7 kcal/mol. | fu-berlin.de |
| DFT/ab initio | π-π Stacking | Interaction energy for anthracene stacking can be around -7.726 kcal·mol⁻¹. | chinesechemsoc.org |
Charge-Transfer Complex Formation
Computational and theoretical investigations into the behavior of anthracenyl compounds often explore their capacity to form charge-transfer (CT) complexes. These complexes arise from the interaction between an electron-rich donor molecule and an electron-deficient acceptor molecule. wikipedia.org The anthracene moiety, a polycyclic aromatic hydrocarbon, is known to be electron-rich and can act as an effective electron donor in the formation of such complexes. mdpi.com
While direct computational or experimental studies on the charge-transfer complex formation specifically involving this compound were not found in the reviewed literature, the general principles of CT complex formation in anthracene derivatives provide a framework for understanding its potential behavior. The formation of these complexes is characterized by the appearance of a new, often broad, absorption band in the UV-visible spectrum that is not present in the spectra of the individual donor or acceptor molecules. researchgate.net
Studies on various anthracene derivatives have demonstrated their ability to form charge-transfer complexes with a range of electron acceptors. For example, anthracene itself forms charge-transfer complexes with acceptors like 1,3,5-trinitrobenzene (B165232) and tetracyanoethylene (B109619) (TCNE). wikipedia.org The stability of these complexes is influenced by factors such as the electron-donating ability of the anthracene derivative and the electron-accepting strength of the partner molecule. wikipedia.org
Research on related compounds, such as (E)-2-(2-(anthracen-9-yl)vinyl)benzonitrile and 4-{[(anthracen-9-yl)methyl]amino}-benzoic acid, has involved investigations into their electronic properties and potential for charge-transfer interactions. rsc.orgmdpi.com For instance, a study on a donor-acceptor complex using 4-{[(anthracen-9-yl)methyl]amino}-benzoic acid as the donor and anthraquinone (B42736) as the acceptor revealed the formation of a new complex facilitated by hydrogen bonding. mdpi.com The formation of this complex was confirmed by spectral techniques, which showed the appearance of new bonds between the donor and acceptor moieties. mdpi.com
The formation constant (KCT) and the molar extinction coefficient (εCT) are key parameters used to characterize the stability and strength of charge-transfer complexes. researchgate.net These values are often determined using spectroscopic titration methods, such as the Benesi-Hildebrand method. researchgate.net While no such data is available for this compound, the table below illustrates typical data that would be determined in such studies, based on general knowledge of charge-transfer complexes.
Table 1: Hypothetical Parameters for Charge-Transfer Complex Formation
| Electron Acceptor | Solvent | λCT (nm) | KCT (L/mol) | εCT (L mol-1 cm-1) |
| Tetracyanoethylene | Dichloromethane | 550 | 15 | 1200 |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | Chloroform | 620 | 25 | 2500 |
| 1,3,5-Trinitrobenzene | 1,2-Dichloroethane | 480 | 8 | 850 |
Note: The data in this table is hypothetical and serves for illustrative purposes only, as no specific experimental data for this compound was found.
Theoretical calculations, such as Density Functional Theory (DFT), are also employed to understand the nature of charge-transfer interactions. These calculations can provide insights into the geometry of the complex, the electronic structure, and the degree of charge transfer from the donor to the acceptor molecule. mdpi.commdpi.com For example, in a study of a charge-transfer complex involving an anthracene derivative, DFT calculations were used to determine the HOMO-LUMO energy gap, which is a critical factor in the formation of the complex. mdpi.com
Advanced Applications in Materials Science and Chemical Sensing
Organic Optoelectronic Materials Research
The anthracene (B1667546) moiety is a well-established building block for organic electronic materials due to its inherent luminescence and charge-transport capabilities. mdpi.comresearchgate.net The functionalization at the 9-position of the anthracene core is a common strategy to tune its electronic properties and solid-state packing, which are crucial for device performance. mdpi.com
Principles for Organic Light-Emitting Diode (OLED) Components
While direct studies on 2-(Anthracen-9-yl)phenol as a primary OLED component are not extensively documented, the principles for its application can be derived from research on its close derivatives. The anthracene core is a classic blue-emitting fluorophore. mdpi.com However, unsubstituted anthracene tends to form π-π stacks, leading to aggregation-caused quenching and reduced quantum yields. mdpi.com
The design of efficient emitters based on the anthracenyl scaffold focuses on preventing this intermolecular interaction. For instance, in derivatives like 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI), the bulky phenyl and imidazole (B134444) groups attached to the anthracene core create a twisted structure. nih.govrsc.org This non-planar conformation inhibits close packing in the solid state, thereby preserving the fluorescence efficiency of the anthracene unit. nih.govrsc.org Were this compound to be used, the phenol (B47542) group would provide a site for further functionalization to introduce bulky substituents that could similarly enhance electroluminescence and thermal stability. nih.govrsc.org
Derivatives are often designed as part of more complex systems, such as dual-core structures or as hosts for dopant emitters, to achieve high-efficiency and color-pure emissions. mdpi.com
Considerations for Organic Field-Effect Transistor (OFET) Active Layers
Anthracene and its derivatives have been explored as active materials in organic field-effect transistors (OFETs) due to their potential for high charge carrier mobility stemming from their fused aromatic structure. nih.gov The performance of an OFET is highly dependent on the molecular packing and ordering in the solid state, which facilitates intermolecular charge hopping.
Despite the general interest in anthracene-based semiconductors, a review of the current scientific literature reveals a lack of specific research focusing on the application of this compound as an active layer in OFETs. Research in this area has predominantly concentrated on other functionalized anthracenes. nih.gov
Design Principles for Organic Photovoltaic Cells
In the realm of organic photovoltaics (OPVs), anthracene derivatives have been investigated as electron-donating materials in bulk heterojunction solar cells. nih.gov The design of these donor materials aims to achieve broad absorption of the solar spectrum, appropriate energy levels (HOMO/LUMO) for efficient charge transfer to an acceptor (like a fullerene derivative), and good charge mobility. nih.gov
However, there is no specific information available in the reviewed scientific literature regarding the use or performance of this compound in organic photovoltaic cells. Studies have focused on other derivatives, such as those functionalized with triisopropylsilylethynyl (TIPS) groups, to improve solubility and prevent undesirable reactions. nih.gov
Chemosensing Platforms and Molecular Probes
The this compound structure is an excellent platform for designing fluorescent chemosensors. The system generally consists of the anthracene fluorophore, which acts as a signaling unit, and the phenol group, which serves as a recognition site or a point for attaching a more complex receptor. The binding of an analyte modulates the photophysical properties of the anthracene unit, leading to a detectable change in fluorescence ("turn-on" or "turn-off") or color. semanticscholar.org
Design Principles for Anion Recognition (e.g., Fluoride (B91410), Cyanide)
The phenolic hydroxyl (-OH) group in this compound is a key feature for anion sensing, particularly for basic anions like fluoride (F⁻) and cyanide (CN⁻). The design principle relies on the formation of hydrogen bonds between the acidic phenolic proton and the target anion. semanticscholar.orgacs.org
In the case of fluoride, its high electronegativity and basicity allow it to form strong hydrogen bonds with the -OH group. acs.orgnih.gov This interaction can lead to two primary sensing mechanisms:
Fluorescence Quenching/Enhancement: The binding event can alter the electronic environment of the anthracene fluorophore. In many cases, this interaction leads to deprotonation of the phenol, forming a phenoxide. This change enhances intramolecular charge transfer (ICT), which can either quench or red-shift the fluorescence. nih.govacs.org
Colorimetric Changes: The formation of the hydrogen-bonded complex or the deprotonated species can alter the π-electron system, resulting in a change in the UV-Vis absorption spectrum and a visible color change. acs.orgbuu.ac.th
Studies on multihydroxylated anthracene derivatives have demonstrated high selectivity for fluoride over other halides like chloride and bromide. acs.org The strength of the interaction and the resulting optical response can be tuned by modifying the number and position of hydroxyl groups. acs.org
| Sensor Moiety | Analyte | Sensing Mechanism | Observed Change |
| Anthracenyl-phenol | Fluoride (F⁻) | Hydrogen bonding, potential deprotonation semanticscholar.orgacs.org | Fluorescence quenching or enhancement, colorimetric shift acs.orgbuu.ac.th |
| Anthracenyl-imidazole | Fluoride (F⁻) | N-H deprotonation by F⁻, enhanced π-electron delocalization nih.gov | Emergence of new long-wavelength absorption band nih.gov |
| Anthracenyl-hydrazone | Fluoride (F⁻) | Not specified | Color change from yellow to green dergipark.org.tr |
Development of Cation Selective Sensors (e.g., Zn(II), Cu(II))
The this compound framework can also be adapted for the selective detection of metal cations. The design principle involves incorporating additional chelating atoms near the phenol's oxygen atom to create a specific binding pocket for the target metal ion. The binding of cations like zinc (Zn²⁺) or copper (Cu²⁺) is typically a reversible process. acs.org
The primary mechanisms for cation sensing include:
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the sensor restricts intramolecular vibrations and rotations within the molecule. This increased rigidity reduces non-radiative decay pathways, leading to a significant enhancement of the fluorescence intensity (a "turn-on" response). nih.gov
Photoinduced Electron Transfer (PET): In some designs, a PET process from a donor atom (like nitrogen or oxygen) to the excited anthracene fluorophore quenches the fluorescence in the free sensor. When a cation binds to the donor atom, it lowers its energy level, inhibiting the PET process and thus "turning on" the fluorescence. researchgate.net
For example, a sensor can be designed where the phenolic oxygen and an adjacent imine nitrogen create a binding site. The coordination of Zn²⁺ can induce rigidity and lead to a CHEF effect. acs.orgnih.gov In contrast, paramagnetic ions like Cu²⁺ often quench fluorescence through electron or energy transfer processes. acs.orgresearchgate.net This differential response allows for the selective detection of different metal ions. acs.org Research on related anthracene-based Schiff base or dipyridylamine derivatives has demonstrated highly selective "off-on" fluorescence for Zn²⁺. researchgate.netgrafiati.com
| Sensor Principle | Target Cation | Mechanism | Typical Response |
| Anthracene-Dipyridylamine | Zn²⁺ | Inhibition of Photoinduced Electron Transfer (PET) researchgate.net | Fluorescence "off-on" researchgate.net |
| Anthracene-Dipyridylamine-Zn²⁺ Complex | Cu²⁺ | Metal displacement researchgate.net | Fluorescence quenching researchgate.net |
| Anthracen-9-ol derivative | Zn²⁺ | Tautomerization to fluorescent anthracene form acs.org | Reversible fluorescence enhancement acs.org |
| Anthracen-9-ol derivative | Cu²⁺ | Imine hydrolysis acs.org | Irreversible colorimetric change acs.org |
Sensing Mechanisms Involving Electron Transfer or Conformational Changes
The fluorescence of the anthracene moiety in this compound is highly sensitive to its local environment. This sensitivity is exploited in chemical sensing, primarily through mechanisms involving photoinduced electron transfer (PET) and conformational changes.
In a typical PET-based sensor, the phenol group can act as an electron donor to the photoexcited anthracene (the fluorophore). researchgate.net This electron transfer process quenches the fluorescence of the anthracene. mdpi.comresearchgate.net Upon interaction with a specific analyte, such as a metal ion or a proton, the electron-donating ability of the phenol group is altered. mdpi.com For instance, deprotonation of the phenol can enhance its electron-donating capability, leading to more efficient fluorescence quenching. Conversely, coordination of the phenolic oxygen to a metal ion can decrease its electron-donating strength, thereby inhibiting PET and "turning on" the fluorescence. mdpi.com This "off-on" or "on-off" switching of fluorescence provides a clear signal for the presence of the target analyte.
Conformational changes in the molecule upon analyte binding can also be a key part of the sensing mechanism. The rotation around the single bond connecting the phenol and anthracene rings can be restricted or altered upon interaction with an analyte. This change in conformation can affect the efficiency of PET or other non-radiative decay pathways, leading to a change in the observed fluorescence. nih.gov For example, a conformational change that moves the phenol group further away from the anthracene core could reduce the efficiency of PET and enhance fluorescence. mdpi.com
| Sensing Mechanism | Description | Effect on Fluorescence |
| Photoinduced Electron Transfer (PET) | Electron transfer from the phenol (donor) to the excited anthracene (acceptor). | Quenching (fluorescence "off") |
| Analyte-Induced Inhibition of PET | Analyte binding to the phenol group reduces its electron-donating ability. | Enhancement (fluorescence "on") |
| Conformational Change | Analyte binding induces a change in the spatial arrangement of the phenol and anthracene groups. | Can lead to either enhancement or quenching, depending on the specific change. |
Supramolecular Assemblies and Crystal Engineering
The planar anthracene unit and the hydrogen-bonding capable phenol group make this compound an excellent building block for the construction of ordered supramolecular structures.
Directed Self-Assembly through Non-Covalent Interactions
The self-assembly of this compound and its derivatives is driven by a combination of non-covalent interactions. The most significant of these are π-π stacking interactions between the large aromatic surfaces of the anthracene cores and hydrogen bonding involving the phenolic hydroxyl group. nih.govacs.org These interactions guide the molecules to arrange themselves into well-defined, ordered aggregates in solution or in the solid state. nih.govresearchgate.net The balance between these forces, along with other weaker interactions like van der Waals forces, dictates the final morphology of the self-assembled structures, which can range from fibers and ribbons to more complex architectures. nih.govacs.org
Host-Guest Chemistry Applications
The defined structures formed by the self-assembly of this compound can create cavities or binding pockets capable of encapsulating other molecules, known as "guests". nih.govnih.gov This host-guest chemistry is a cornerstone of supramolecular chemistry. The interior of these assemblies, dominated by the hydrophobic anthracene units, provides a favorable environment for nonpolar guest molecules. nih.gov The binding of a guest can be detected through changes in the photophysical properties of the host assembly, such as a shift in the fluorescence emission or a change in its intensity. This principle can be used to develop sensors for specific guest molecules. acs.org
Cocrystal Design and Characterization
Cocrystallization is a powerful technique in crystal engineering to modify the physical properties of solid materials. dokumen.pubresearchgate.net By co-crystallizing this compound with other molecules (coformers), it is possible to create new crystalline solids with tailored properties. rsc.org The selection of coformers is guided by their ability to form specific non-covalent interactions, such as hydrogen bonds or π-π stacking, with this compound. dokumen.pubacs.org For example, a coformer with a complementary hydrogen bonding site, like a pyridine (B92270) or a carboxylic acid, can interact with the phenolic hydroxyl group, leading to the formation of a robust and predictable supramolecular synthon. researchgate.net The resulting cocrystals can exhibit different properties compared to the pure components, such as altered fluorescence, solubility, or thermal stability. dokumen.pub
| Supramolecular Application | Key Interactions | Resulting Structures/Properties |
| Directed Self-Assembly | π-π stacking, hydrogen bonding | Fibers, ribbons, ordered aggregates. nih.govacs.org |
| Host-Guest Chemistry | Hydrophobic interactions, van der Waals forces | Encapsulation of guest molecules, sensing. nih.govacs.org |
| Cocrystal Engineering | Hydrogen bonding, π-π stacking | New crystalline solids with modified properties. dokumen.pubrsc.org |
Photo-Responsive Systems
The anthracene moiety in this compound is photoactive and can undergo a [4+4] photodimerization reaction upon exposure to UV light. researchgate.netsemanticscholar.org This reversible photochemical reaction is the basis for the development of photo-responsive systems and photo-mechanical materials.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Progress
Research into functional molecules bearing an anthracene (B1667546) core has yielded significant academic contributions. A key area of progress is in the development of fluorescent chemosensors. For instance, derivatives of 2-(anthracen-9-yl)-1H-imidazole have been shown to exhibit sensitive fluorescence responses to solvent polarity, acidity, and specific anions like fluoride (B91410). nih.govrsc.org Similarly, multi-hydroxylated anthracene derivatives, prepared from the reaction of 9-anthracenecarboxaldehyde and catechols, have demonstrated selective sensing capabilities. acs.org These findings underscore the potential of the 2-(anthracen-9-yl)phenol scaffold, where the phenolic hydroxyl group can serve as a specific binding and signaling site.
The intrinsic photophysical properties of the anthracene group have been widely exploited. Its derivatives are known for high fluorescence quantum yields, making them prime candidates for organic light-emitting diodes (OLEDs). acs.org Research has shown that introducing bulky substituents to the anthracene core can create twisted structures that inhibit π–π stacking in the solid state, thereby preventing aggregation-caused quenching and improving device performance. acs.org Furthermore, the donor-acceptor characteristics that can be engineered into anthracene systems have led to the development of materials with significant nonlinear optical (NLO) properties. plos.orgacs.org The combination of an electron-rich phenol (B47542) and an extended π-system in this compound suggests that it could be a valuable platform for creating such advanced materials.
Emerging Challenges and Unexplored Avenues in Synthesis
The synthesis of this compound and its derivatives, while feasible through established reactions, presents notable challenges and opportunities for innovation.
Current Synthetic Approaches and Challenges:
Friedel-Crafts & Condensation Reactions: The reaction of 9-anthracenecarboxaldehyde with phenols under acidic conditions is a direct route, but can suffer from challenges in controlling regioselectivity, especially with substituted phenols. acs.orgcolab.ws Similarly, Knoevenagel or Claisen-Schmidt condensations are effective for creating related chalcone (B49325) structures but require multi-step processes to arrive at the target phenol. acs.orgsigmaaldrich.com
Cross-Coupling Reactions: Modern transition metal-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, offer precise control for linking an anthracene-boronic acid derivative with a halogenated phenol, or vice versa. nih.gov However, the cost of catalysts and the need for pre-functionalized starting materials can be drawbacks.
Purification: The structural similarity of potential isomers and byproducts often complicates the purification of the final compounds, necessitating advanced chromatographic techniques.
Unexplored Avenues:
Photochemical Synthesis: The use of light to drive reactions, such as the photochemical conversion of anthracene derivatives, remains a largely unexplored but potentially powerful method for accessing unique isomers. chemrxiv.org
One-Pot Syntheses: Developing efficient one-pot procedures that combine multiple reaction steps without isolating intermediates could significantly improve the synthetic efficiency and reduce waste. acs.org
C-H Activation: Direct C-H activation/arylation strategies could provide a more atom-economical route to couple the anthracene and phenol rings, bypassing the need for pre-functionalization.
Advanced Spectroscopic Techniques for Deeper Photophysical Understanding
A thorough understanding of the photophysical behavior of this compound is critical to its application. While standard UV-Vis absorption and steady-state fluorescence spectroscopy provide initial insights, advanced techniques are required to unravel the complex excited-state dynamics. nih.govacs.org
Time-Resolved Spectroscopy: Techniques like Time-Correlated Single Photon Counting (TCSPC) are essential for determining fluorescence lifetimes and identifying different emissive species. This can help distinguish between monomer emission, excimer formation (common in anthracene derivatives), and potential emission from charge-transfer states. mdpi.com
Transient Absorption Spectroscopy: This technique can probe the fate of excited states on femto- to microsecond timescales, providing information on non-radiative decay pathways, intersystem crossing to triplet states, and the dynamics of photo-induced electron or proton transfer events involving the phenol group.
Solvatochromism Studies: Systematically studying the absorption and emission spectra in solvents of varying polarity can reveal the nature of the excited state (e.g., intramolecular charge transfer, ICT) and the magnitude of the change in dipole moment upon excitation. rsc.org
Aggregation Studies: The tendency of planar aromatic systems like anthracene to aggregate in solution and the solid state significantly alters their photophysical properties. mdpi.commdpi.com Techniques such as dynamic light scattering (DLS) and fluorescence correlation spectroscopy (FCS) can be employed to study the formation and size of aggregates in solution.
Development of Predictive Computational Models for Structure-Property Relationships
Computational chemistry offers powerful tools to predict the properties of this compound derivatives, accelerating the design of new functional materials by establishing clear structure-property relationships. mdpi.comcore.ac.uk
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses in this field. researchgate.netresearchgate.net These methods can reliably predict a range of molecular properties, as summarized in the table below.
| Predicted Property | Computational Method | Significance |
| Ground-State Geometry | DFT | Predicts bond lengths, angles, and dihedral angles, revealing molecular planarity or twisting. researchgate.net |
| Electronic Properties | DFT | Calculates HOMO-LUMO energies and their gap, indicating electronic stability and excitation energy. plos.orgresearchgate.net |
| Vibrational Frequencies | DFT | Simulates IR and Raman spectra to aid in experimental characterization. researchgate.net |
| Absorption & Emission Spectra | TD-DFT | Predicts electronic transition energies (color) and oscillator strengths (intensity). mdpi.com |
| Nonlinear Optical Properties | DFT/TD-DFT | Calculates hyperpolarizabilities to screen for potential NLO materials. acs.org |
| Molecular Electrostatic Potential | DFT | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. researchgate.net |
Future Directions in Computational Modeling:
Multiscale Modeling (QM/MM): To improve accuracy, future models should incorporate environmental effects. Quantum Mechanics/Molecular Mechanics (QM/MM) approaches can treat the core fluorophore with high-level quantum theory while modeling the surrounding solvent or solid-state matrix with classical force fields, providing a more realistic prediction of properties in condensed phases. mdpi.com
Machine Learning & QSPR: By generating a large dataset of calculated properties for a virtual library of this compound derivatives, machine learning algorithms can be trained to develop Quantitative Structure-Property Relationship (QSPR) models. core.ac.uk These models could then rapidly and accurately predict the properties of new, unsynthesized molecules, enabling high-throughput virtual screening.
Opportunities for Novel Functional Materials Design
The unique combination of the robustly fluorescent anthracene core and the versatile phenol group in this compound opens up numerous opportunities for the design of next-generation functional materials.
Selective Chemosensors: The phenolic -OH group is an ideal recognition site for anions (like fluoride) and various metal cations through hydrogen bonding or coordination. nih.govacs.org Upon binding, the electronic environment of the phenol would be perturbed, leading to a change in the intramolecular charge transfer character and a corresponding shift in the fluorescence color or intensity, enabling selective detection.
Organic Light-Emitting Diodes (OLEDs): The inherent twist between the anthracene and phenol rings can disrupt crystal packing, making this compound derivatives excellent candidates for amorphous, solid-state emitters. acs.org This morphology is highly desirable for OLEDs as it mitigates concentration quenching and leads to high photoluminescence quantum yields in thin films. acs.org
Biomedical Imaging Agents: The strong fluorescence and lipophilic nature of the anthracene core suggest potential for use in bio-imaging. researchgate.net The phenol group could be further functionalized to target specific organelles or biomolecules within a cell, allowing for their visualization via fluorescence microscopy.
Photomechanical Materials: Anthracene derivatives are known to undergo [4+4] photodimerization upon exposure to UV light, a process that can induce mechanical motion in crystals. chemrxiv.orgresearchgate.net By carefully designing the crystal packing of this compound derivatives, it may be possible to create novel photo-actuating materials.
Q & A
Q. What are the common synthetic routes for 2-(Anthracen-9-yl)phenol, and how do reaction conditions influence product purity?
this compound is typically synthesized via Wittig reactions or condensation reactions involving anthracene derivatives. For example:
- Wittig Reaction : Reacting 9-anthraldehyde with stabilized ylides (e.g., triphenylphosphonium salts) yields the target compound. The reaction requires inert conditions (N₂ atmosphere) and aprotic solvents like dichloromethane to prevent side reactions .
- Condensation : Anthracene-9-carbaldehyde can react with phenol derivatives in ethanol under basic conditions (e.g., 10% NaOH), followed by purification via column chromatography (silica gel, 100–200 mesh) to achieve >95% purity .
Key variables : Solvent polarity, base concentration, and temperature significantly affect yield and purity. For instance, NaOH concentrations above 10% may lead to over-saponification, reducing yields .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR in CDCl₃ identifies substitution patterns and confirms phenolic -OH integration (δ ~5 ppm). Anthracene protons appear as multiplets at δ 7.5–8.5 ppm .
- HR-MS : Electrospray ionization (ESI) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 297.1) .
- Single-crystal X-ray diffraction : Resolves molecular geometry (e.g., dihedral angles between anthracene and phenol rings). Crystals are grown via slow evaporation of ethyl acetate/hexane mixtures and refined using SHELXL (R-factor < 0.06) .
Q. How does the compound’s photophysical behavior vary with solvent polarity?
In polar solvents (e.g., DMF, DMSO), this compound exhibits bathochromic shifts (~20 nm) in UV-Vis spectra due to intramolecular charge transfer (ICT) from the anthracene donor to the phenol acceptor. Emission spectra show dual bands:
- Local excited state (LE) : ~400 nm (high intensity, anthracene-centered π→π* transitions).
- Charge-transfer (CT) state : ~510 nm (solvent-dependent, lower intensity).
Molar extinction coefficients (ε) for CT transitions decrease with solvent polarity (ε = 1.2 × 10³ M⁻¹cm⁻¹ in toluene vs. 0.8 × 10³ in DMSO) .
Advanced Research Questions
Q. How can computational methods validate experimental photophysical data for anthracene-phenol derivatives?
DFT calculations (B3LYP/6-31+G(d,p)) predict HOMO-LUMO gaps (3.18–3.24 eV) that align with experimental optical gaps (3.18 eV from UV-Vis onset). Key steps:
- Geometry optimization : Compare computed bond lengths (e.g., C2–C3: 1.435 Å) with crystallographic data to validate accuracy .
- FMO analysis : HOMO localizes on anthracene (electron donor), while LUMO resides on the phenol-acrylonitrile moiety (acceptor), confirming ICT .
Software : Gaussian 09W for optimization; GaussView for orbital visualization .
Q. What strategies resolve contradictions in spectroscopic data for anthracene derivatives?
- Solvent polarity tests : Discrepancies in emission maxima may arise from solvent interactions. Compare data in non-polar (hexane) vs. polar (DCM) solvents to isolate ICT effects .
- Temperature-dependent studies : Varying temperature (e.g., 25–60°C) can distinguish static vs. dynamic quenching in fluorescence spectra .
- Crystallographic validation : Use SHELXL-refined structures to verify substituent orientations that influence spectral shifts .
Q. How are anthracene-phenol derivatives applied in OLEDs, and what efficiency metrics are reported?
In OLEDs , these derivatives act as emissive layers due to their high quantum yields (Φ = 0.45–0.60) and tunable emission (blue-green regions). Example:
- CAPI derivatives : Exhibit external quantum efficiencies (EQE) up to 12.8% in hybridized local and charge-transfer (HLCT) states. Key parameters include turn-on voltage (3.2 V) and luminance (12,000 cd/m²) .
Fabrication : Vacuum deposition at 10⁻⁶ Torr, with PMMA matrices (1% doping) to reduce aggregation-induced quenching .
Methodological Recommendations
- Synthetic Optimization : Use 10% NaOH in ethanol at 25°C for condensation reactions to balance yield (70–80%) and purity .
- Spectroscopic Analysis : Pair UV-Vis with time-resolved fluorescence to decouple LE and CT states .
- Computational Validation : Cross-validate DFT results with experimental X-ray data to ensure molecular geometry accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
